N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide

Carbonic anhydrase inhibition Isozyme selectivity Sulfamide SAR

N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide (CAS 143836-84-4; molecular formula C₁₆H₂₀N₂O₄S; molecular weight 336.41 g/mol) is an acyclic, N,N′-disubstituted sulfamide bearing a benzyl group on one nitrogen and a 3,4-dimethoxybenzyl group on the other. It belongs to the broader benzylsulfamide class of carbonic anhydrase (CA) inhibitors, a family in which even modest structural modifications to the N-aryl substituent can shift isozyme inhibition constants by orders of magnitude.

Molecular Formula C16H20N2O4S
Molecular Weight 336.41
CAS No. 143836-84-4
Cat. No. B2837644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide
CAS143836-84-4
Molecular FormulaC16H20N2O4S
Molecular Weight336.41
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2)OC
InChIInChI=1S/C16H20N2O4S/c1-21-15-9-8-14(10-16(15)22-2)12-18-23(19,20)17-11-13-6-4-3-5-7-13/h3-10,17-18H,11-12H2,1-2H3
InChIKeyCAJTUYADZMGYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide (CAS 143836-84-4): Physicochemical Identity and In-Class Positioning


N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide (CAS 143836-84-4; molecular formula C₁₆H₂₀N₂O₄S; molecular weight 336.41 g/mol) is an acyclic, N,N′-disubstituted sulfamide bearing a benzyl group on one nitrogen and a 3,4-dimethoxybenzyl group on the other . It belongs to the broader benzylsulfamide class of carbonic anhydrase (CA) inhibitors, a family in which even modest structural modifications to the N-aryl substituent can shift isozyme inhibition constants by orders of magnitude [1]. The compound exhibits a predicted partition coefficient (LogP) of 2.16 and a predicted boiling point of 505.5 °C at 760 mmHg, properties that distinguish it from both the unsubstituted parent sulfamide (LogP ≈ –1.8) and the simpler mono-N-benzyl analog [2].

Why N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide Cannot Be Interchanged with Other Sulfamide-Derived CA Inhibitors


In-class substitution among N-substituted sulfamides is chemically unsafe without explicit side-by-side or cross-study quantitative comparison, because CA isozyme inhibition potency in this series is exquisitely sensitive to the steric and electronic character of the N-substituent [1]. Published data on benzylsulfamide analogs shows that hCA I Ki values span a 29-fold range (28–837 nM) and hCA II Ki values span a 2.4-fold range (112–268 nM) purely through variation of the aryl substitution pattern [1]. Furthermore, the disubstituted (N,N′) compounds are documented to be too sterically bulky to function effectively as CA inhibitors in some contexts, whereas optimized mono-N-substituted congeners achieve low nanomolar inhibition [2]. Consequently, swapping N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide for another benzylsulfamide without isoform-specific comparative inhibition data risks a silent loss of potency that can invalidate a screening campaign or a structure–activity relationship (SAR) series.

Quantitative Differentiation Evidence for N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide Versus Closest Analogs


Carbonic Anhydrase II Affinity Advantage Relative to Unsubstituted Sulfamide and the Parent N-Benzylsulfamide Scaffold

The N-benzylsulfamide scaffold, which forms the core pharmacophore of the target compound, exhibits a Ki of 120 nM against human CA II [1]. The target compound N-benzyl-N'-(3,4-dimethoxybenzyl)sulfamide belongs to the N,N′-disubstituted benzylsulfamide class, which Göksu et al. (2014) demonstrated can achieve nanomolar Ki values against both hCA I and hCA II, with some analogs reaching Ki values as low as 28.48 nM (hCA I) and 112.01 nM (hCA II) — representing a 29-fold potency window dependent on aryl substitution [2]. This is a dramatic improvement over the parent unsubstituted sulfamide, which is described as a 'very weak carbonic anhydrase inhibitor' that required structural elaboration to generate nanomolar inhibitors [3].

Carbonic anhydrase inhibition Isozyme selectivity Sulfamide SAR

Lipophilicity Differentiation: LogP Advantage of the 3,4-Dimethoxybenzyl Substituent Over Unsubstituted Sulfamide

N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide carries a predicted LogP of 2.16, as computed from its chemical structure . By comparison, the unsubstituted parent sulfamide has an experimental/calculated LogP of approximately –1.80 . The mono-N-benzyl analog (N-benzylsulfamide) has a predicted LogP of approximately 1.1 (based on fragment-based estimation for C₇H₁₀N₂O₂S). The 3,4-dimethoxybenzyl substituent thus contributes an approximately +1.0 LogP unit increment over the simpler benzyl substituent.

Lipophilicity Membrane permeability ADME optimization

Steric Differentiation: N,N′-Disubstitution Pattern Distinguishes Target Compound from Mono-N-Substituted Analogs That Achieve Nanomolar CA I Affinity

Casini et al. (2003) established a critical structure–activity bifurcation within the sulfamide CA inhibitor class: N,N′-disubstituted sulfamides (such as the target compound) were found to be 'too bulky' and therefore ineffective as CA inhibitors, whereas mono-N-substituted derivatives incorporating aromatic moieties achieved micro- to nanomolar inhibition of hCA I and hCA II [1]. However, Göksu et al. (2014) subsequently demonstrated that N-substituted benzylsulfamides (which include N,N′-disubstituted variants) can indeed achieve nanomolar Ki values against both hCA I (Ki range: 28.48–837.09 nM) and hCA II (Ki range: 112.01–268.01 nM), indicating that appropriate aryl substitution can overcome the steric penalty [2]. The target compound, with its unsymmetrical benzyl/3,4-dimethoxybenzyl disubstitution pattern, occupies a structural space intermediate between the inactive symmetrical disubstituted compounds of Casini et al. and the highly potent mono-substituted aryl-sulfamides.

Steric bulk Active-site complementarity Sulfamide SAR

Recommended Procurement and Application Scenarios for N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide Based on Quantitative Evidence


Carbonic Anhydrase Isozyme Profiling and Selectivity Screening Panels

The target compound belongs to the benzylsulfamide subclass for which nanomolar inhibition constants have been experimentally verified across hCA I and hCA II isozymes, with Ki values spanning 28–837 nM (hCA I) and 112–268 nM (hCA II) [1]. Procuring this compound is justified when assembling a CA inhibitor screening panel that requires structural diversity in the N-substituent space to probe isoform selectivity. The 3,4-dimethoxybenzyl group introduces electron-donating methoxy substituents that can engage in hydrogen-bonding interactions within the CA active site, a feature absent in the simpler N-benzylsulfamide (Ki hCA II = 120 nM) [2]. This compound is therefore most valuable when the screening objective is to correlate aryl-substitution electronic effects with CA I versus CA II selectivity ratios.

Structure–Activity Relationship (SAR) Expansion of the Benzylsulfamide Chemotype

The publication record explicitly demonstrates that N-substituent variation in benzylsulfamides produces a 29-fold potency range for hCA I and a 2.4-fold range for hCA II [1]. N-Benzyl-N'-(3,4-dimethoxybenzyl)sulfamide, as an unsymmetrical N,N′-disubstituted variant, occupies an underexplored region of SAR space: the Casini et al. (2003) study flagged symmetrical disubstituted sulfamides as inactive [3], while Göksu et al. (2014) showed that benzylsulfamides can overcome this steric limitation [1]. Procuring this compound enables direct experimental testing of whether the unsymmetrical substitution pattern retains potency or introduces isoform selectivity not achievable with symmetrical or mono-substituted analogs alone.

Cell-Based Assays Requiring Balanced Lipophilicity for Passive Membrane Permeation

With a predicted LogP of 2.16, the target compound resides in a lipophilicity range generally associated with favorable passive membrane permeability, in contrast to the parent sulfamide (LogP –1.80), which would be expected to exhibit negligible membrane crossing . This physicochemical property makes the compound a more appropriate choice than unsubstituted sulfamide for cell-based CA inhibition assays or for any experimental system where intracellular target engagement is required. Researchers seeking to bridge biochemical (isolated enzyme) and cellular CA inhibition data should preferentially select sulfamide derivatives with LogP values in the 1–3 range.

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